
4-(3-Tert-butylphenoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Tert-butylphenoxy)piperidine: is an organic compound that features a piperidine ring substituted with a 3-tert-butylphenoxy group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and organic compounds. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Tert-butylphenoxy)piperidine typically involves the reaction of 3-tert-butylphenol with piperidine under specific conditions. One common method includes:
Step 1: Reacting 3-tert-butylphenol with a halogenating agent such as thionyl chloride to form 3-tert-butylphenyl chloride.
Step 2: The resulting 3-tert-butylphenyl chloride is then reacted with piperidine in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is often optimized for large-scale production.
化学反応の分析
Types of Reactions: 4-(3-Tert-butylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives of the original compound.
科学的研究の応用
4-(3-Tert-butylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioavailability.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-Tert-butylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Piperidine: A simpler structure without the tert-butylphenoxy group, used widely in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness: 4-(3-Tert-butylphenoxy)piperidine is unique due to the presence of the tert-butylphenoxy group, which enhances its stability and lipophilicity. This makes it more suitable for certain applications compared to simpler piperidine derivatives.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
4-(3-tert-butylphenoxy)piperidine |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)12-5-4-6-14(11-12)17-13-7-9-16-10-8-13/h4-6,11,13,16H,7-10H2,1-3H3 |
InChIキー |
OPKHOPKTHZRTBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


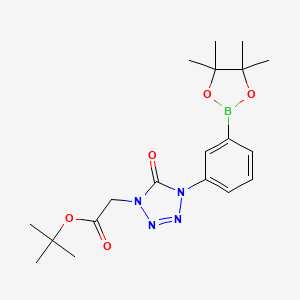
![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)
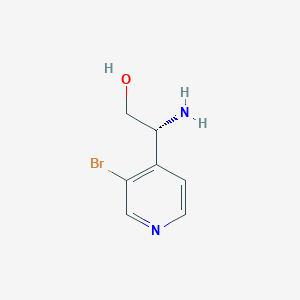


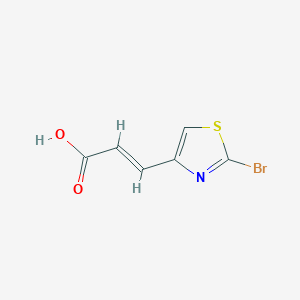

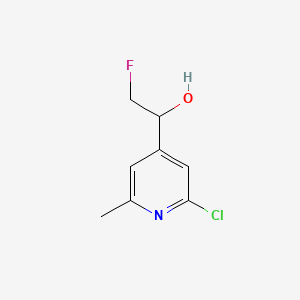

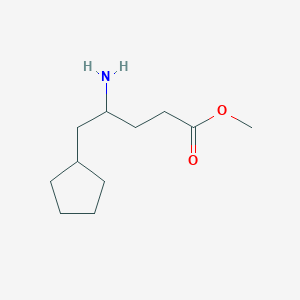



aminehydrochloride](/img/structure/B13597053.png)
